6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a thienopyridine core with benzamido and methylsulfonyl functional groups, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable thiophene derivative and a pyridine precursor under acidic or basic conditions.
Introduction of the Benzamido Group: This step involves the coupling of the thienopyridine core with a benzamido derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via a sulfonylation reaction using a reagent like methylsulfonyl chloride in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamido moiety, potentially converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfoxides or sulfones, while reduction of the benzamido group can produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide or amide functionalities. It can also be used in the development of new biochemical assays.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structural features suggest it could interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The benzamido and methylsulfonyl groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The thienopyridine core may also play a role in binding to hydrophobic pockets within proteins, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 2-(4-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
Uniqueness
The uniqueness of 6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both benzamido and methylsulfonyl groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-benzyl-2-[(4-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2.ClH/c1-32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-11-12-26(14-19(18)31-23)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H2,24,27)(H,25,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEERNCFTXBJGHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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